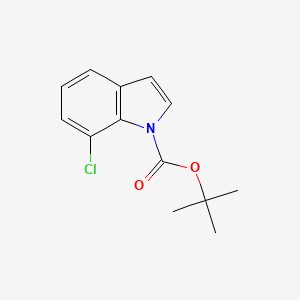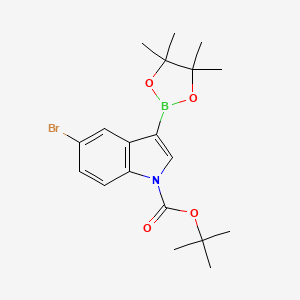
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
“6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine” is a chemical compound with the CAS Number: 1220039-98-4 . Its molecular formula is C10H12FN and it has a molecular weight of 165.21 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound is usually in liquid form .
Molecular Structure Analysis
The InChI code for “6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine” is 1S/C10H12FN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2 . The Canonical SMILES representation is C1CC(C2=C(C1)C=C(C=C2)F)N .
Physical And Chemical Properties Analysis
The molecular weight of “6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine” is 165.21 g/mol . The XLogP3-AA value is 1.7 . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has zero rotatable bond counts . The exact mass and monoisotopic mass are 165.095377549 g/mol . The topological polar surface area is 26 Ų . The heavy atom count is 12 .
Scientific Research Applications
Antiviral Activity
“6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine” derivatives have been explored for their potential antiviral properties. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The fluoro group on the tetrahydronaphthalene moiety could potentially enhance the interaction with viral proteins, leading to improved antiviral efficacy.
Agricultural Chemical Research
Indole derivatives, which are structurally related to “6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine”, have been used in agricultural chemistry as plant growth regulators . The compound could be investigated for its potential use in enhancing crop yield and protection.
Safety and Hazards
Mechanism of Action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 2.03 , which could influence its distribution within the body. More detailed studies are needed to fully understand its pharmacokinetic profile.
properties
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVSXXAELLQXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695755 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |
CAS RN |
1220039-98-4 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440649.png)




